molecular formula C15H14BrFN2O3S B3698853 N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3698853
M. Wt: 401.3 g/mol
InChI Key: IKRXQLACCUWTJG-UHFFFAOYSA-N
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Description

“N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains a glycine (amino acid) core that is substituted with a 2-bromophenyl group, a 3-fluorophenyl group, and a methylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromophenyl, fluorophenyl, and methylsulfonyl groups onto the glycine core. This could potentially be achieved through various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The bromophenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing nature of the bromine and fluorine atoms, as well as the electron-donating nature of the methylsulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar nature of its functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide” would require appropriate safety measures. This would likely include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(12-6-4-5-11(17)9-12)10-15(20)18-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXQLACCUWTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(2-bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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